molecular formula C14H20FN B1485584 2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline CAS No. 2165635-98-1

2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline

Cat. No. B1485584
M. Wt: 221.31 g/mol
InChI Key: RVRDVZVJGSSZMM-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, also known as 2-EFCA, is an organic compound with a wide range of uses in the scientific research field. It is commonly used as a reagent in the synthesis of various compounds, as an intermediate in the production of pharmaceuticals, and as a catalyst in various reactions. 2-EFCA is an important component in the synthesis of various biologically active compounds, and its importance in the scientific research field is increasing.

Scientific Research Applications

  • Spectroscopic and Theoretical Investigation

    • The title compound, closely related to 2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, was investigated using FT–IR and UV–Vis spectroscopy and theoretical methods (HF and DFT). It exhibited properties important for material science and molecular engineering, with its optimized structure showing excellent agreement with the X-ray crystal structure (Ceylan et al., 2016).
  • Kinetics and Mechanism in Aminolysis Reactions

    • Anilines, including structures similar to 2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, were studied for their reactivity in aminolysis reactions, providing insights into kinetics and mechanisms in organic synthesis (Castro et al., 1999).
  • Application in Corrosion Inhibition

    • Derivatives of aniline, such as 2-ethylaniline, have been investigated for their potential as corrosion inhibitors, indicating possible industrial applications for related compounds (Khaled & Hackerman, 2004).
  • Synthesis and Physiological Activity

    • In pharmacological research, aniline derivatives have been synthesized and evaluated for activities such as anti-arrhythmic properties, hinting at the potential medical applications of structurally similar compounds (蘇怡芳, 2006).
  • Antimicrobial Activity

    • A study on substituted anilines demonstrated their significant antimicrobial activity, which could be relevant in the development of new pharmaceuticals and biocides (Banoji et al., 2022).
  • Photographic and Electrophotographic Applications

    • N-(Nitrofluorenylidene)anilines, which share structural characteristics with 2-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline, have been used as electron transport materials in electrophotography, showing the potential of similar compounds in imaging technologies (Matsui et al., 1993).
  • Chemical Synthesis and Catalysis

    • Studies involving anilines in chemical synthesis and catalysis, such as in the alkylation of anilines, reveal the broad utility of these compounds in organic chemistry and industrial processes (Narayanan & Deshpande, 2000).

properties

IUPAC Name

2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c1-2-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3,5,7,9,12,14,16H,2,4,6,8,10H2,1H3/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRDVZVJGSSZMM-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2CCCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N[C@@H]2CCCC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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